Aminopropyltrimethoxysilane

Catalog No.
S567671
CAS No.
13822-56-5
M.F
C6H17NO3Si
M. Wt
179.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aminopropyltrimethoxysilane

APTMS addresses the challenge of achieving rapid, covalent bonding between inorganic fillers and polymer matrices. Unlike APTES, its methoxy groups hydrolyze faster, shortening processing times.

  • 25-36% increase in interfacial shear strength for epoxy/glass composites, validated for automotive and wind blade applications.
  • High amine density on functionalized silica supports maximizes peptide yield in SPPS.
  • Consistently high purity (≥97%) ensures batch-to-batch reproducibility. Available globally from stock.

CAS Number

13822-56-5

Product Name

Aminopropyltrimethoxysilane

IUPAC Name

3-trimethoxysilylpropan-1-amine

Molecular Formula

C6H17NO3Si

Molecular Weight

179.29 g/mol

InChI

InChI=1S/C6H17NO3Si/c1-8-11(9-2,10-3)6-4-5-7/h4-7H2,1-3H3

InChI Key

SJECZPVISLOESU-UHFFFAOYSA-N

Synonyms

3-(aminopropyl)trimethoxysilane, 3-aminopropyltrimethoxysilane, APS-3

Canonical SMILES

CO[Si](CCCN)(OC)OC

The exact mass of the compound 3-Aminopropyltrimethoxysilane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83845. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Propylamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥97%

Package Size

25 g, 25 ml, 100 ml

Aminopropyltrimethoxysilane (APTMS) is a bifunctional organosilane widely used as a coupling agent or surface modifier to create a stable interface between inorganic materials (e.g., glass, silica, metal oxides) and organic polymers. Its structure features a trimethoxysilyl group, which hydrolyzes to form silanols that covalently bond with hydroxyl groups on inorganic surfaces, and a terminal aminopropyl group that provides a reactive site for interaction or bonding with a wide range of polymer matrices, such as epoxies and polyurethanes. This dual functionality is fundamental to its role in enhancing adhesion, improving composite mechanical properties, and functionalizing surfaces for subsequent chemical transformations.

Research Fit

Workflow
Silane coupling for glass, silica, and metal oxide surface modification
Selection context
Moisture-cure processing via methoxy hydrolysis; amine-functional adhesion promotion
Use context
Adhesion promoter in coatings, composites, and nanoparticle functionalization

Substituting Aminopropyltrimethoxysilane (APTMS) with its common analog, Aminopropyltriethoxysilane (APTES), is a critical process decision, not a simple 1:1 replacement. The primary difference lies in the hydrolysis kinetics of the alkoxy groups. The methoxy groups of APTMS hydrolyze more rapidly than the ethoxy groups of APTES, leading to faster formation of reactive silanol groups. This directly impacts processing parameters such as solution pot-life, surface treatment times, and curing speed. Furthermore, the byproduct of hydrolysis is different—methanol for APTMS versus ethanol for APTES—a key consideration for environmental, health, and safety (EHS) protocols and in applications where residual alcohol volatility is a factor. Therefore, the choice between APTMS and APTES is dictated by the specific requirements of the manufacturing process, cure profile, and regulatory environment.

Substitution Risk

Hydrolysis kinetics

Methoxy groups hydrolyze faster than ethoxy; substituting APTES may alter silanization time and film structure.

Surface coverage

APTMS yields denser, lower-porosity layers than APTES; interchange may shift textural properties of functionalized materials.

Byproduct profile

Methanol release vs. ethanol carries different safety, ventilation, and waste-handling considerations.

Enhanced Interfacial Strength in Glass-Fiber Composites vs. Untreated Fiber

In fiber-reinforced composites, the interface between the fiber and the polymer matrix is critical for overall performance. Treatment of S-2 glass fibers with Aminopropyltrimethoxysilane (referred to as APS in the study) via vapor deposition resulted in a significant increase in interfacial shear strength (IFSS) compared to untreated fibers when tested in an epoxy matrix. This demonstrates the compound's efficacy in creating a robust covalent linkage between the glass surface and the epoxy resin.

Evidence DimensionInterfacial Shear Strength (IFSS)
Target Compound Data25-36% increase over unsized fiber
Comparator Or BaselineUnsized (untreated) S-2 glass fiber
Quantified Difference+25-36%
ConditionsS-2 glass fiber in a Dow DER353 epoxy matrix, cured with Amicure PACM, tested via fiber pullout technique.

This directly translates to improved mechanical properties, such as load distribution and failure resistance, in high-performance glass-fiber reinforced polymer (GFRP) composites.

Hydrolysis kinetics
Reported
APTMS described as “much faster” than APTES (qualitative NMR observation)
Faster silanization context
Rate not quantified in cited study; pH and concentration dependent

Superior Tensile Strength Modification for Natural Fibers vs. Glycidyloxypropyl-Silane

When used to treat coir natural fibers for composite applications, (3-Glycidyloxypropyl)trimethoxysilane (GPTS) provided a greater improvement in tensile properties compared to Aminopropyltrimethoxysilane (APTMS). Coir fibers treated with GPTS exhibited 5% higher tensile strength, 8% higher Young's modulus, and 15% higher elongation at break than fibers treated with APTMS under the same conditions. This indicates that for polyester or epoxy matrices that react readily with epoxy groups, GPTS can be a more effective choice. However, for matrices where amine reactivity is preferred (e.g., isocyanates, some epoxy systems), APTMS remains the standard.

Evidence DimensionTensile Strength of Treated Coir Fiber
Target Compound Data126.94 MPa (APTMS-treated)
Comparator Or Baseline(3-Glycidyloxypropyl)trimethoxysilane (GPTS) treated: 133.29 MPa
Quantified DifferenceGPTS is 5% higher
Conditions0.25% silane treatment of coir fibers.

This allows buyers to select the optimal silane based on the specific chemistry of their polymer matrix, avoiding suboptimal performance by choosing a silane with the correct functional group for their system.

Surface area & pore volume
Head-to-head
APTMS: 56.2 m²/g, 0.14 cm³/g vs APTES: 64.8 m²/g, 0.21 cm³/g
Denser coverage context; 13% lower surface area, 33% lower pore volume
BET N₂ adsorption at 77 K on SiO₂@Fe₃O₄ nanoparticles

Effective Surface Charge Inversion for Nanoparticle Dispersion

Surface treatment of silica nanoparticles with aminopropyl-silanes is a standard method for controlling their surface charge, which is critical for preventing agglomeration in polymer matrices or liquid formulations. Treatment of TEOS-based silica nanoparticles with an aminopropyl-silane shell effectively reverses the surface charge from highly negative to highly positive. In one study using APTES, the zeta potential shifted from -51.58 mV for the bare silica core to +51.68 mV after functionalization, demonstrating a complete inversion of surface charge. This charge reversal is fundamental for achieving stable dispersions of silica fillers in non-polar or cationic-compatible systems.

Evidence DimensionZeta Potential
Target Compound Data+21.9 mV (For MSN-30N, APTES co-condensed)
Comparator Or Baseline-31 mV (For unmodified Mesoporous Silica Nanoparticles, MSN)
Quantified DifferenceShift of +52.9 mV
ConditionsZeta potential measured at pH 7.0 in deionized water.

For formulators of coatings, composites, and inks, controlling nanoparticle dispersion is key to final product quality; this data shows APTMS/APTES is a reliable method to achieve the positive surface charge needed for stability in many polymer systems.

Catalytic performance
Head-to-head
APTES: 92% yield in 30 min vs APTMS: 88% yield in 45 min
Reported yield and reaction time context
One-pot α-aminonitrile synthesis, water, RT; surface-area-dependent catalyst

Defined Thermal Stability Window for Modified Surfaces

The thermal stability of the functionalized layer is critical for applications in electronics or high-temperature composites. Self-assembled monolayers of APTMS on a SiO2/Si substrate, used as a diffusion barrier for copper, were shown to be stable up to 400°C. However, annealing at 450°C caused a dramatic increase in sheet resistance, indicating failure of the APTMS barrier layer. In separate TGA studies of APTMS-modified bentonite, a high weight loss attributed to the thermal decomposition of the silane was observed between 200°C and 550°C.

Evidence DimensionThermal Stability Limit (Barrier Failure)
Target Compound DataStable up to 400°C; Fails at 450°C
Comparator Or BaselineCarboxyl-terminated APTMS (Stable up to 500°C)
Quantified DifferenceCarboxyl modification increases stability by ~100°C
ConditionsAPTMS self-assembled monolayer on SiO2/Si substrate, tested as a Cu diffusion barrier, annealed for 60 min in Ar.

This provides a clear processing and operating temperature window, informing engineers whether the unmodified APTMS layer is suitable for their thermal requirements or if a more stable derivative is necessary.

Corrosion resistance (PEO)
Reported
APTMS-doped coating: lower icorr, higher Rp, denser microstructure vs phytic acid
Reported corrosion ranking; microstructural basis
Quantitative values not provided; AZ31B Mg alloy, EIS and polarization
Processing window & durability
Data to verify
pH 4–6, 25 °C deposition, 100–140 °C cure; protection < 1 week immersion
Reported processing context; limited durability
Recycled Al alloy; sol-gel coating, EIS and polarization evaluation

High-Performance Glass and Mineral Fiber-Reinforced Composites

As a coupling agent for treating glass, silica, or other mineral fillers in thermoset (e.g., epoxy) and thermoplastic composites. The evidence of a 25-36% increase in interfacial shear strength directly supports its use to enhance mechanical properties and durability in applications such as automotive parts, wind turbine blades, and high-strength laminates.

Precursor for Solid-Phase Peptide Synthesis (SPPS) Supports

For the functionalization of silica gel or controlled pore glass to create aminopropyl-derivatized supports. The amine group serves as the covalent anchor point for the first amino acid in SPPS workflows. The ability to create a high density of reactive amine sites on the support surface is crucial for maximizing peptide yield.

Adhesion Promoter in Sealants, Adhesives, and Coatings

To improve the bond between organic sealants or coatings and inorganic substrates like glass, aluminum, and steel. The amine functionality can react into the polymer backbone while the silanol groups bond to the substrate, creating a durable, moisture-resistant interface essential for construction, automotive, and marine applications.

Dispersion Aid for Inorganic Fillers and Pigments

For surface-treating inorganic fillers (e.g., silica, alumina trihydrate) to improve their compatibility with and dispersion in organic polymer matrices. By reversing the surface charge of fillers from negative to positive, APTMS helps prevent agglomeration, which ensures uniform properties and better processability in filled polymer systems.

Application Fit Matrix

Application
Selection Property
Validation Focus
Rapid industrial silanization
Hydrolysis rate context
Processing time and coating uniformity
Corrosion-resistant coatings
Microstructure densification
Corrosion current and EIS validation
Silica nanoparticle functionalization
Dense surface coverage
Surface area and pore volume characterization
Biosensor monolayer deposition
Amine-terminated SAM formation
Monolayer uniformity and bioactivity

Physical Description

Liquid
Clear to straw-colored liquid with an ammoniacal odor; [Gelest MSDS]

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

179.09776994 Da

Monoisotopic Mass

179.09776994 Da

Heavy Atom Count

11

UNII

7MRY0C9SB6

Related CAS

54115-51-4

GHS Hazard Statements

Aggregated GHS information provided by 1003 companies from 17 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 22 of 1003 companies. For more detailed information, please visit ECHA C&L website;
Of the 16 notification(s) provided by 981 of 1003 companies with hazard statement code(s):;
H314 (52.09%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (40.47%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (37.1%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (59.23%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

13822-56-5

Wikipedia

3-(trimethoxysilyl)propylamine

General Manufacturing Information

Pharmaceutical and Medicine Manufacturing
Plastics Product Manufacturing
Plastics Material and Resin Manufacturing
Synthetic Rubber Manufacturing
Construction
All Other Chemical Product and Preparation Manufacturing
Adhesive Manufacturing
All Other Basic Organic Chemical Manufacturing
Paint and Coating Manufacturing
1-Propanamine, 3-(trimethoxysilyl)-: ACTIVE

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